(2E)-3-{1-[(tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridin-3-yl}prop-2-enoic acid
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Overview
Description
The compound “(2E)-3-{1-[(tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridin-3-yl}prop-2-enoic acid” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The “tert-butoxy” and “carbonyl” groups are common functional groups in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring and the functional groups would significantly influence its structure .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. For example, the carbonyl group could undergo reactions such as nucleophilic addition or reduction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Mechanism of Action
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-{1-[(tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridin-3-yl}prop-2-enoic acid involves the protection of the amine group in tetrahydropyridine, followed by the addition of an acrylate group to the protected amine. The tert-butoxycarbonyl (Boc) group is used as the protecting group for the amine. The final step involves the deprotection of the Boc group to obtain the desired compound.", "Starting Materials": [ "Tetrahydropyridine", "Tert-butyl chloroformate", "Sodium bicarbonate", "Acrylic acid", "Dimethylformamide", "Methanol", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Protection of amine group in tetrahydropyridine using tert-butyl chloroformate and sodium bicarbonate in dimethylformamide solvent.", "Step 2: Addition of acrylic acid to the protected amine group using dimethylformamide as solvent and sodium hydroxide as a base.", "Step 3: Deprotection of the Boc group using hydrochloric acid in methanol solvent to obtain the desired compound." ] } | |
CAS No. |
1374669-58-5 |
Molecular Formula |
C13H19NO4 |
Molecular Weight |
253.3 |
Purity |
95 |
Origin of Product |
United States |
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